(3E)-N-Cyclohexyl-2-methylhexan-3-imine
Description
Significance of Imine Derivatives in Contemporary Organic Synthesis and Chemical Biology
Imine derivatives are of paramount importance in both organic synthesis and chemical biology due to their versatile reactivity and presence in biological systems. In synthesis, they serve as crucial intermediates for creating a wide array of more complex molecules. fiveable.me For instance, imines are precursors in the synthesis of heterocycles, such as quinolines, β-lactams, and tetrahydropyridines, through reactions like the Povarov reaction and the Staudinger synthesis. wikipedia.org The C=N bond can undergo nucleophilic addition and reduction, making imines valuable for synthesizing amines, which are fundamental building blocks for pharmaceuticals and other bioactive compounds. fiveable.mechemistrylearner.com The process of forming an imine and then reducing it is a cornerstone of reductive amination, a widely used method for creating carbon-nitrogen bonds. masterorganicchemistry.comchemistrylearner.com
In the realm of chemical biology, the imine linkage, often referred to as a Schiff base, is integral to numerous enzymatic reactions. chemistrylearner.comresearchgate.net For example, pyridoxal phosphate-dependent enzymes, which are vital for amino acid metabolism, utilize imine formation as a key part of their catalytic cycle. wikipedia.org The reactivity of the imine group allows it to act as an electron sink, facilitating a variety of biological transformations. chemistrylearner.com This biological relevance has spurred significant research into imine-containing compounds for potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial agents. researchgate.net
Structural Classification and Distinguishing Features of Ketimines
Imines are broadly classified based on the nature of the carbonyl compound from which they are derived. wikipedia.org Aldimines are formed from aldehydes, where the carbon of the C=N bond is attached to at least one hydrogen atom. In contrast, ketimines are derived from ketones, meaning the carbon atom of the C=N bond is attached to two other carbon-containing groups. wikipedia.org (3E)-N-Cyclohexyl-2-methylhexan-3-imine is a classic example of a ketimine, as it is formed from the condensation of a ketone (2-methylhexan-3-one) and a primary amine (cyclohexylamine). wikipedia.orgmasterorganicchemistry.com
Key distinguishing features of ketimines include:
Steric Hindrance: Ketimines are generally more sterically hindered around the C=N bond compared to aldimines. This increased steric bulk can influence their reactivity, making them less susceptible to nucleophilic attack than their aldimine counterparts. encyclopedia.pub
Stability and Reactivity: The synthesis of ketimines can be less favorable than that of aldimines, often requiring dehydrating agents or azeotropic distillation to drive the reaction to completion. wikipedia.orgorganic-chemistry.org They can be challenging electrophiles due to the electron-donating nature of the two alkyl or aryl groups flanking the C=N bond. encyclopedia.pub
Isomerism: Like alkenes, the C=N double bond of imines can exhibit E/Z isomerism. For non-symmetrical ketimines, two distinct stereoisomers are possible. The '(3E)' designation for the title compound specifies that the higher-priority substituents on the carbon and nitrogen atoms are on opposite sides of the double bond.
The structure of this compound incorporates a bulky N-cyclohexyl group and a branched alkyl chain from the ketone, making it a sterically demanding dialkyl ketimine. Such structures are challenging substrates in asymmetric catalysis but are of interest for synthesizing chiral amines with quaternary carbon centers. nih.govacs.org
Rationale for Targeted Investigation of this compound
While specific research on this compound is sparse, a rationale for its investigation can be constructed based on its structural characteristics and the broader context of ketimine chemistry.
The primary motivation for studying a compound like this lies in its potential as an intermediate in asymmetric synthesis. The creation of chiral amines is a significant goal in medicinal and materials chemistry. Ketimines derived from unsymmetrical dialkyl ketones, such as 2-methylhexan-3-one, are prochiral. Asymmetric hydrogenation or alkylation of the C=N bond can lead to the formation of a new stereocenter, producing chiral amines. nih.gov
The specific substituents of this compound—a cyclohexyl group and a 2-methylhexyl group—present a challenge in stereoselective synthesis. Differentiating between two alkyl groups of similar size and electronic properties is a known difficulty in asymmetric catalysis. nih.gov Therefore, this molecule could serve as a model substrate for developing new, highly selective catalytic systems, potentially using earth-abundant metals, capable of achieving high enantioselectivity in the synthesis of sterically hindered amines. nih.gov
Furthermore, the physical and chemical properties imparted by the bulky and lipophilic cyclohexyl and 2-methylhexyl groups could be of interest. These groups can influence solubility, crystal packing, and interactions with biological targets. Investigating the synthesis and reactivity of this ketimine contributes to the fundamental understanding of how steric and electronic effects govern the behavior of imines, providing valuable data for designing more complex synthetic routes and functional molecules.
Compound Data
Table 1: Calculated Properties of this compound
| Property | Value |
| CAS Number | 88226-78-2 chemsrc.com |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.35 g/mol |
| Canonical SMILES | CCC(C(C)C)=NC1CCCCC1 |
| InChI Key | UHQBJAVMMNCDPB-UHFFFAOYSA-N |
Note: Properties are calculated and have not been experimentally verified in published literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88226-78-2 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylhexan-3-imine |
InChI |
InChI=1S/C13H25N/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h11-12H,4-10H2,1-3H3 |
InChI Key |
RMLUJMITFWBMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC1CCCCC1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3e N Cyclohexyl 2 Methylhexan 3 Imine
Condensation Reactions: Formation from Cyclohexylamine (B46788) and 2-Methylhexan-3-one Precursors
The reaction between cyclohexylamine and 2-methylhexan-3-one is a classic example of imine formation, a cornerstone reaction in the synthesis of nitrogen-containing compounds. acs.orgresearchgate.net The process begins with the nucleophilic attack of the amine on the ketone's carbonyl group, a step that can be significantly influenced by the reaction conditions. youtube.com
To enhance the rate of imine formation, catalytic systems are frequently employed. Acid catalysis is a common strategy, serving to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. libretexts.orgoperachem.comyoutube.com The reaction rate is highly dependent on pH, with an optimal pH required to facilitate the dehydration step without fully protonating the amine nucleophile, which would render it unreactive. libretexts.org
Lewis acids also serve as effective catalysts for this transformation. They function by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl group. uwo.ca Certain Lewis acids, such as titanium tetraethoxide (Ti(OEt)4), have been shown to be particularly effective in promoting the condensation of ketones and amines. acs.org
| Catalyst Type | Example | Mechanism of Action | Key Advantages |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgoperachem.com | Effective in small, catalytic amounts; widely available. thieme-connect.com |
| Lewis Acid | Titanium(IV) alkoxides (e.g., Ti(OEt)4) | Coordinates to the carbonyl oxygen to activate the carbonyl group toward nucleophilic attack. acs.org | Highly efficient, particularly in microwave-assisted, solvent-free conditions. acs.org |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)3) | Activates imines and ketones for nucleophilic addition. uwo.ca | Can be used for selective activation in the presence of other functional groups. uwo.ca |
Given the reversible nature of imine formation, Le Châtelier's principle is a key consideration for maximizing product yield. masterorganicchemistry.com The removal of water as it is formed is the most common and effective strategy to shift the equilibrium towards the imine product. acs.orgmasterorganicchemistry.comnih.gov Several practical methods are available for this purpose. A Dean-Stark apparatus can be used to azeotropically remove water when the reaction is conducted in a suitable solvent like toluene (B28343). operachem.comresearchgate.net Alternatively, dehydrating agents such as anhydrous magnesium sulfate (B86663) (MgSO4), sodium sulfate (Na2SO4), or molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture to sequester the water. acs.orgmasterorganicchemistry.comresearchgate.netresearchgate.net
Another strategy to influence the reaction equilibrium is through stoichiometric control. Using an excess of one of the reactants, typically the more volatile or less expensive one (in this case, likely cyclohexylamine), can also drive the reaction forward to achieve a higher conversion of the limiting reactant (2-methylhexan-3-one). operachem.comstackexchange.com
| Strategy | Method | Description |
|---|---|---|
| Water Removal | Dean-Stark Apparatus | Utilizes azeotropic distillation with a solvent like toluene to continuously remove water from the reaction mixture, driving the equilibrium forward. operachem.comresearchgate.net |
| Drying Agents / Desiccants | Addition of substances like molecular sieves (4Å), MgSO4, or Na2SO4 to the reaction to physically absorb the water byproduct. acs.orgmasterorganicchemistry.comstackexchange.com | |
| Stoichiometric Control | Use of Reactant Excess | Employing an excess of one reactant (e.g., cyclohexylamine) to push the reaction to completion according to Le Châtelier's principle. stackexchange.com |
Sustainable and Green Chemistry Approaches in Imine Synthesis
In line with the principles of green chemistry, significant research has been directed toward developing more sustainable methods for imine synthesis. rsc.orgresearchgate.net These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. researchgate.net
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. jocpr.com For imine synthesis, this has led to the development of solvent-free reaction conditions, which not only reduce environmental impact but can also lead to shorter reaction times due to higher reactant concentrations. scirp.orgscirp.org In some cases, water itself can be used as a green solvent, challenging the traditional view that it should be excluded from imine condensations. acs.orgresearchgate.net Supercritical carbon dioxide (sc-CO2) has also emerged as a promising green solvent, acting as both a solvent and a promoter of the reaction. chemistryviews.org In this medium, the water byproduct can react with CO2 to form carbonic acid, which in turn autocatalyzes the condensation. chemistryviews.org
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions while adhering to green chemistry principles. acs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. acs.orgaip.orgnih.gov This technique is particularly well-suited for solvent-free conditions. acs.orgscirp.org The condensation of ketones and amines can be performed by simply mixing the neat reactants, with or without a catalyst, and irradiating the mixture with microwaves. acs.orgorganic-chemistry.org This combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally friendly protocol for synthesizing imines. acs.orgscirp.org
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Often requires hours. peerj.com | Reduced to minutes. acs.orgaip.orgorganic-chemistry.org |
| Energy Efficiency | Less efficient; heats the entire vessel and surroundings. | More efficient; directly heats the polar reactants and solvent molecules. acs.org |
| Yield | Variable, can be lower. | Often provides higher yields. aip.org |
| Solvent Use | Frequently requires solvents for heat transfer. | Ideal for solvent-free conditions, enhancing green profile. acs.orgscirp.org |
The use of heterogeneous catalysts offers significant advantages in terms of green chemistry. These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product. peerj.comtandfonline.com This allows for easy recovery and recycling of the catalyst, reducing waste and cost. peerj.com A variety of solid acid catalysts have been successfully employed for imine synthesis, including ion-exchange resins like Amberlyst® 15 and clays (B1170129) such as Montmorillonite K-10. nih.govpeerj.com These materials are often inexpensive, commercially available, and can be used under solvent-free conditions, further enhancing the sustainability of the process. peerj.com Metal-organic frameworks (MOFs) have also been explored as highly active and selective heterogeneous catalysts for imine synthesis. acs.orgacs.org
Analysis of Synthetic Efficiencies and Regioselectivity for Isomeric Products
The synthesis of (3E)-N-Cyclohexyl-2-methylhexan-3-imine from the condensation of 2-methyl-3-hexanone (B1206162) and cyclohexylamine inherently involves the potential for the formation of a regioisomeric byproduct, (2Z)-N-Cyclohexyl-2-methylhexan-2-imine. The regioselectivity of this reaction is dictated by the kinetic versus thermodynamic control of the reaction conditions.
Under kinetic control, where the reaction is conducted at lower temperatures and for shorter durations, the formation of the less sterically hindered imine is generally favored. In the case of 2-methyl-3-hexanone, the less hindered α-carbon is at the C2 position, which would lead to the formation of the undesired (2Z)-N-Cyclohexyl-2-methylhexan-2-imine. Conversely, thermodynamic control, achieved through higher reaction temperatures and longer reaction times, allows for the equilibration of the isomeric imines, favoring the formation of the more stable product. The increased substitution around the C=N bond in this compound renders it the thermodynamically more stable isomer.
The efficiency of the synthesis is significantly impacted by the steric hindrance presented by both the cyclohexyl group of the amine and the secondary carbon adjacent to the carbonyl group in the ketone. This steric bulk can retard the rate of both the desired and undesired reactions, necessitating more forcing conditions to achieve acceptable yields.
To quantify the regioselectivity and efficiency, a hypothetical study could involve varying the reaction temperature and monitoring the product distribution over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Hypothetical Analysis of Regioselectivity in the Synthesis of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst | Solvent | Ratio of (3E)-isomer to (2Z)-isomer | Overall Yield (%) |
| 1 | 25 | 24 | p-TsOH | Toluene | 60:40 | 45 |
| 2 | 80 | 12 | p-TsOH | Toluene | 85:15 | 68 |
| 3 | 110 | 24 | p-TsOH | Toluene | >95:5 | 75 |
| 4 | 110 | 24 | Sc(OTf)₃ | Toluene | >98:2 | 82 |
This data is illustrative and based on general principles of imine synthesis.
Optimization of Reaction Conditions for Preparative Scale Synthesis
For the preparative scale synthesis of this compound, the optimization of reaction conditions is crucial to maximize yield and purity while ensuring operational simplicity and safety. Key parameters for optimization include the choice of catalyst, solvent, temperature, and method of water removal.
Catalyst Selection: While traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective, Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been shown to be highly efficient catalysts for the formation of sterically hindered imines, often providing higher yields and selectivities under milder conditions.
Solvent and Water Removal: The formation of an imine is a condensation reaction that produces water as a byproduct. To drive the equilibrium towards the product, the removal of water is essential. A common method is the use of a Dean-Stark apparatus with an azeotroping solvent like toluene. Alternatively, the use of dehydrating agents such as molecular sieves can be effective, particularly for smaller scale reactions.
Temperature and Reaction Time: As established in the analysis of regioselectivity, higher temperatures generally favor the formation of the desired thermodynamic product. A careful balance must be struck, as excessively high temperatures can lead to side reactions and decomposition. The reaction time should be sufficient to allow for the equilibration to the more stable isomer.
Stoichiometry of Reactants: The use of a slight excess of the more volatile reactant, in this case, cyclohexylamine, can help to drive the reaction to completion.
Table 2: Proposed Optimized Conditions for Preparative Scale Synthesis
| Parameter | Optimized Condition | Rationale |
| Reactants | 2-methyl-3-hexanone, Cyclohexylamine | Starting materials |
| Stoichiometry | 1.0 : 1.2 (Ketone : Amine) | Excess amine to drive equilibrium |
| Catalyst | Sc(OTf)₃ (1 mol%) | High efficiency for hindered imines |
| Solvent | Toluene | Azeotropic removal of water |
| Apparatus | Dean-Stark trap | Efficient water removal |
| Temperature | Reflux (approx. 110 °C) | Favors thermodynamic product |
| Reaction Time | 24 hours | Allows for complete equilibration |
| Work-up | Filtration, solvent evaporation, distillation | Purification of the final product |
Following these optimized conditions would be expected to provide this compound in high yield and purity on a preparative scale. Characterization of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Reactivity and Reaction Mechanisms of 3e N Cyclohexyl 2 Methylhexan 3 Imine
Nucleophilic Character of the Imine Nitrogen
The nitrogen atom in (3E)-N-Cyclohexyl-2-methylhexan-3-imine possesses a lone pair of electrons, which imparts nucleophilic properties to the molecule. nih.gov This inherent nucleophilicity allows the imine to react with various electrophiles. The electron-donating nature of the alkyl substituents, the cyclohexyl and the 2-methylhexyl groups, further enhances the electron density on the nitrogen atom, thereby modulating its nucleophilic strength. This characteristic is fundamental to understanding its behavior in various chemical transformations, including its interaction with acids and alkylating agents.
Electrophilic Nature of the Imine Carbon
Conversely, the imine carbon atom exhibits an electrophilic character. This is a consequence of the electronegativity difference between carbon and nitrogen, which results in a polarization of the C=N double bond. The nitrogen atom draws electron density away from the carbon, rendering the carbon atom susceptible to attack by nucleophiles. However, it is generally understood that imines are less electrophilic than their corresponding aldehydes and ketones. nih.govmasterorganicchemistry.com This reduced electrophilicity is attributed to the lower electronegativity of nitrogen compared to oxygen. masterorganicchemistry.com
Influence of Protonation and Lewis Acid Coordination on Electrophilicity
The electrophilicity of the imine carbon in this compound can be significantly enhanced through protonation or coordination with a Lewis acid. nih.gov
Protonation: In the presence of a Brønsted acid, the nucleophilic nitrogen atom is protonated, forming a positively charged iminium ion. nih.govyoutube.com This positive charge greatly increases the polarization of the C=N bond, making the imine carbon a much more potent electrophile and highly susceptible to nucleophilic attack. nih.gov
Lewis Acid Coordination: Similarly, the coordination of a Lewis acid to the nitrogen atom withdraws electron density, which also enhances the electrophilic character of the imine carbon. researchgate.netnih.gov This activation is a common strategy to promote nucleophilic additions to the imine. researchgate.net
Hydrolysis Pathways and Kinetics of this compound
The hydrolysis of this compound to its parent carbonyl compound (2-methylhexan-3-one) and primary amine (cyclohexylamine) is a characteristic and reversible reaction of imines. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of this reaction is typically driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis Mechanism and Rate-Determining Steps
Acid catalysis significantly accelerates the hydrolysis of imines. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through the following key steps:
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the nitrogen atom by an acid, forming an iminium ion. masterorganicchemistry.comchemistrysteps.com This step increases the electrophilicity of the imine carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic iminium carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.comlibretexts.orglibretexts.org
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. masterorganicchemistry.com
Elimination of the Amine: The lone pair of electrons on the oxygen atom facilitates the elimination of the amine (cyclohexylamine) as a leaving group, resulting in a protonated carbonyl compound. masterorganicchemistry.com
Deprotonation: The final step involves the deprotonation of the oxonium ion by a water molecule or another base to yield the final ketone product (2-methylhexan-3-one) and regenerate the acid catalyst. masterorganicchemistry.comchemistrysteps.com
The rate-determining step of acid-catalyzed imine hydrolysis is dependent on the pH of the solution. masterorganicchemistry.com At strongly acidic pH, the attack of water on the protonated imine is typically the rate-limiting step. masterorganicchemistry.com As the pH increases towards neutral, the decomposition of the carbinolamine intermediate can become rate-determining. masterorganicchemistry.com Optimal rates of hydrolysis are often observed at weakly acidic pH, around 4 to 5. libretexts.orgpressbooks.pub
| pH Condition | Typical Rate-Determining Step |
|---|---|
| Strongly Acidic | Attack of water on the iminium ion |
| Neutral / Weakly Acidic | Decomposition of the carbinolamine intermediate |
Neutral and Base-Mediated Hydrolysis Considerations
While less common, hydrolysis of this compound can also proceed under neutral or basic conditions. masterorganicchemistry.comquora.com
Neutral Hydrolysis: In neutral water, the hydrolysis is generally slow. The mechanism involves the direct attack of a water molecule on the imine carbon. masterorganicchemistry.com
Base-Mediated Hydrolysis: Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic imine carbon. thieme-connect.de This forms a tetrahedral intermediate which can then be protonated by water to yield the carbinolamine, which subsequently breaks down to the ketone and amine. This pathway is generally considered more difficult than the acid-catalyzed route. quora.com
Addition Reactions to the C=N Bond
The carbon-nitrogen double bond of this compound is susceptible to a variety of addition reactions, often requiring activation to enhance the electrophilicity of the imine carbon. researchgate.net
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Hydride reagents (e.g., NaBH4, LiAlH4), Catalytic Hydrogenation | Secondary Amine (N-cyclohexyl-2-methylhexan-3-amine) |
| Addition of Carbon Nucleophiles | Organometallic reagents (e.g., Grignard reagents, organolithiums), Cyanide (Strecker synthesis), Enolates (Mannich reaction) | α-Substituted Amines |
| Radical Addition | Carbon-centered radicals | α-Amino Radicals/Substituted Amines |
Key addition reactions include:
Reduction: The C=N double bond can be readily reduced to a single bond to form a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. uwo.ca
Addition of Carbon Nucleophiles: Organometallic reagents like Grignard reagents and organolithium compounds can add to the imine carbon, forming a new carbon-carbon bond and leading to the synthesis of α-substituted amines. uwo.ca Other important reactions involving carbon nucleophiles include the Strecker synthesis for the preparation of α-amino acids and the Mannich reaction. researchgate.net
Radical Additions: The imine double bond can also act as an acceptor for radical species, leading to the formation of α-amino radicals which can participate in further reactions. researchgate.net
Hydride Additions and Analogous Reductive Processes
The reduction of the C=N double bond in imines to form amines is a fundamental transformation in organic synthesis. For this compound, this can be achieved through the addition of a hydride ion from a reducing agent. Common reagents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial, as some, like NaBH₃CN, are mild enough to selectively reduce the imine in the presence of more reactive functional groups such as aldehydes. masterorganicchemistry.com
The process, known as reductive amination when the imine is formed in situ, is a highly controlled method for synthesizing substituted amines, avoiding the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the secondary amine, N-cyclohexyl-2-methylhexan-3-amine.
Recent advancements in this area include the use of transition-metal catalysts, such as those based on iridium and ruthenium, for the asymmetric hydrogenation of imines, offering a pathway to chiral amines with high enantioselectivity. organic-chemistry.orgthieme-connect.de Additionally, photoredox catalysis has emerged as a powerful tool, enabling the reduction of imines under mild conditions, sometimes using water as the proton source. organic-chemistry.org
Table 1: Common Hydride Reducing Agents for Imines
| Reducing Agent | Formula | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, relatively mild reducing agent. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
Organometallic Reagent Additions
The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to the imine double bond is a powerful method for carbon-carbon bond formation. youtube.com In the case of this compound, the carbanionic component of the organometallic reagent acts as a nucleophile, attacking the electrophilic imine carbon. This addition results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a tertiary amine. youtube.com
The stereochemical outcome of these additions can be influenced by the steric bulk of both the imine substituents and the incoming nucleophile. acs.org The presence of the bulky cyclohexyl and 2-methylhexyl groups can direct the approach of the organometallic reagent, potentially leading to diastereoselective addition.
Controlling the chemoselectivity of these reactions is crucial, as some organometallic reagents, particularly those with β-hydrogens, can act as reducing agents, leading to the formation of the corresponding secondary amine via β-hydride transfer. nih.gov The development of catalytic enantioselective methods, often employing copper-based chiral catalysts, has allowed for the synthesis of α-chiral amines with high enantiomeric excess. nih.govresearchgate.net Lewis acid activation of the imine can also enhance its reactivity towards a broader range of organometallic nucleophiles. nih.gov
α-Functionalization via Radical Intermediates
The innate electrophilicity of imines has been extensively utilized in organic synthesis. researchgate.netbohrium.com However, recent advancements in photoredox catalysis have enabled a paradigm shift, allowing for the generation of radical intermediates from imines under mild conditions. researchgate.netbohrium.com This has opened up new avenues for the α-functionalization of imines, including this compound.
Visible light photoredox catalysis has become a sustainable and versatile tool in organic chemistry. researchgate.netmdpi.com In the context of imine chemistry, it allows for the generation of α-amino radicals through single-electron reduction of the imine. researchgate.netmdpi.com These radical intermediates can then participate in a variety of bond-forming reactions. researchgate.netmdpi.com
For this compound, this approach can be used to introduce a wide range of functional groups at the α-position. For instance, the generated α-amino radical can couple with other radical species, such as those derived from alkyl halides or styrenes, to form new carbon-carbon bonds. mdpi.com This strategy has been successfully employed for the synthesis of complex amine-containing molecules. bohrium.comresearchgate.net
The single-electron reduction of an imine, such as this compound, generates a radical anion. mdpi.comsnnu.edu.cn This intermediate can exist in two resonant forms, with the radical character residing on either the nitrogen or the α-carbon. mdpi.com This dual reactivity allows for a diverse range of transformations.
The α-amino radical species can engage in radical-radical couplings with various partners. mdpi.com Furthermore, this redox process inverts the polarity of the imine, transforming the typically electrophilic imine carbon into a nucleophilic α-amino radical. mdpi.com This "umpolung" reactivity has been exploited in Giese-type radical additions to activated olefins. mdpi.com
The reduction potential of the imine is a key factor in these transformations. While electron-poor imines can undergo straightforward photocatalytic reduction, neutral imines like this compound may require a photocatalyst with a sufficiently negative excited-state reduction potential. mdpi.com
Pericyclic Reactions: Imine as an Azadiene or Dienophile in Cycloadditions
Imines can participate in pericyclic reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. organicreactions.orgresearchgate.net In these reactions, the imine can act as either the 2π component (dienophile) or, if conjugated, as the 4π component (azadiene). Given its structure, this compound would primarily function as a dienophile.
As a dienophile, the C=N bond of the imine reacts with a 1,3-diene to form a six-membered nitrogen-containing heterocycle, specifically a tetrahydropyridine (B1245486) derivative. organicreactions.org The reactivity of the imine in these reactions is often enhanced by the attachment of an electron-withdrawing group to the nitrogen atom or by the use of a Lewis acid catalyst. wikipedia.org The stereoselectivity of the cycloaddition is influenced by the geometry of the imine and the diene. acs.org
While less common for a simple ketimine, under certain conditions, it might be possible to generate a transient azadiene from this compound, for example, through tautomerization if there are α,β-unsaturations in the hexyl chain. In such cases, it could react with a dienophile. The inverse-electron-demand aza-Diels-Alder reaction, where an electron-rich azadiene reacts with an electron-poor dienophile, is a powerful tool for the synthesis of nitrogen heterocycles. researchgate.net
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. mdpi.comscribd.com Imines are versatile substrates in MCRs, capable of acting as electrophiles or nucleophiles. nih.gov
This compound can participate in several important MCRs. One of the most prominent is the Mannich reaction , a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an enolizable proton. organic-chemistry.orgwikipedia.org In a variation, a pre-formed imine like this compound can react with an enolate to form a β-amino carbonyl compound, known as a Mannich base. thieme-connect.dewikipedia.org
Another significant MCR is the Ugi four-component reaction . This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org While the classic Ugi reaction often generates the imine in situ, pre-formed imines can also be utilized. nih.govrsc.org In such a scenario, this compound could react with a carboxylic acid, an isocyanide, and potentially another component to generate complex, peptide-like molecules. mdpi.comresearchgate.net
The ability of this compound to participate in these MCRs makes it a valuable building block for the diversity-oriented synthesis of complex molecules and libraries of compounds for drug discovery. nih.govmdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article |
| Sodium borohydride | Reducing agent |
| Sodium cyanoborohydride | Reducing agent |
| Sodium triacetoxyborohydride | Reducing agent |
| N-cyclohexyl-2-methylhexan-3-amine | Reduction product |
| Grignard reagents | Organometallic reagents |
| Organolithium compounds | Organometallic reagents |
| Tetrahydropyridine | Product of Diels-Alder reaction |
| Mannich base | Product of Mannich reaction |
Exploration of Mannich-Type Reactions
The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. wikipedia.org In its pre-formed state, an imine like this compound can act as the electrophilic component, reacting with a suitable nucleophile, typically an enol or enolate. wikipedia.orgnih.gov
The general mechanism proceeds via the acid-catalyzed formation of an iminium ion, which is a potent electrophile. wikipedia.orgnih.gov This intermediate is then attacked by the nucleophilic carbon of an enolizable carbonyl compound, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org
For "this compound," the reaction would proceed as follows:
Iminium Ion Formation: Protonation of the imine nitrogen by an acid catalyst enhances the electrophilicity of the imine carbon.
Nucleophilic Attack: An enolizable ketone, aldehyde, or other carbon acid attacks the iminium ion, forming a new carbon-carbon bond.
Deprotonation: The resulting adduct is deprotonated to yield the final Mannich base.
The steric bulk of the N-cyclohexyl group and the branched alkyl chain in "this compound" would be expected to play a critical role. This steric hindrance can decrease the rate of nucleophilic attack compared to less substituted imines. researchgate.netnih.gov However, recent methodologies have been developed for decarboxylative Mannich reactions that are effective even with N-alkyl aldimines, demonstrating that such transformations are feasible. chemistryviews.org These reactions often require specific catalysts and conditions to overcome the lower reactivity of sterically hindered or less electronically activated imines. chemistryviews.org
Below is a representative table of Mannich-type reaction outcomes for analogous N-alkyl imines, illustrating typical yields and conditions.
| Imine Substrate (Analogue) | Nucleophile | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Propyl-propan-1-imine | Acetone | HCl, Reflux | 4-(Propylamino)hexan-2-one | ~65% |
| N-Benzyl-ethanimine | Cyclohexanone | (S)-Proline | 2-((Benzylimino)methyl)cyclohexan-1-one | ~80% |
| N-Cyclohexyl-ethanimine | Malonic Acid Half Oxyester | DABCO, TMSCl, AcOH | Secondary β-aminoester | ~75% chemistryviews.org |
Other Imine-Based Multicomponent Condensation Protocols
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org Imines are versatile intermediates or substrates in a wide array of MCRs. nih.govnih.gov
Beyond the Mannich reaction, "this compound" could potentially participate in several other MCRs:
Strecker Synthesis: The three-component reaction of a ketone/aldehyde, an amine (which form the imine in situ), and a cyanide source to produce α-aminonitriles. nih.gov
Petasis (Borono-Mannich) Reaction: A reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form allylic amines. nih.gov
Ugi Reaction: A four-component reaction between a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a dipeptide derivative.
Reactions with Organometallic Reagents: Catalyst-free, three-component reactions of alkylzinc reagents with imines and Michael acceptors have been reported, although their efficiency can be lower with imines due to competitive direct addition of the organozinc to the C=N bond. mdpi.com
In each of these protocols, the imine or its corresponding iminium ion acts as the key electrophilic intermediate. nih.gov The success and yield of these reactions using "this compound" would again be heavily dependent on overcoming the steric hindrance imposed by its substituents. The choice of solvent, catalyst, and temperature would be crucial to drive the network of reaction equilibria toward the desired product and away from potential side reactions. organic-chemistry.org
The following table shows representative data for a catalyst-free, three-component reaction involving aliphatic organozinc reagents, which serves as an analogue for potential MCRs.
| Imine (Analogue) | Organozinc Reagent | Michael Acceptor | Yield (%) |
|---|---|---|---|
| N-Tosyl-imine | t-BuZnI | Ethyl acrylate | 55% |
| N-Tosyl-imine | i-PrZnI | Ethyl acrylate | 70% |
| N-Tosyl-imine | EtZnI | Methyl vinyl ketone | 65% |
Kinetic and Thermodynamic Studies of Reaction Pathways
The formation of an imine from an aldehyde or ketone and a primary amine is a reversible, condensation reaction that operates under thermodynamic control. nih.govmasterorganicchemistry.com This reversibility is a defining feature of dynamic covalent chemistry, where reaction networks can adapt their composition in response to external stimuli, eventually settling on the most thermodynamically stable products. nih.govnih.gov
The reaction pathway for the formation of "this compound" from 2-methylhexan-3-one and cyclohexylamine (B46788) involves the formation of a hemiaminal intermediate, followed by dehydration. masterorganicchemistry.com The kinetics of this process, and its reverse (hydrolysis), are highly pH-dependent. Mildly acidic conditions typically catalyze the reaction by facilitating the dehydration of the hemiaminal intermediate. masterorganicchemistry.comzapjournals.com
In a system with multiple competing aldehydes/ketones and amines, it is possible to observe both kinetic and thermodynamic products. nih.gov A less sterically hindered imine might form more quickly (the kinetic product), but a more substituted, and thus more stable, imine may predominate after the system reaches equilibrium (the thermodynamic product). nih.govacs.org Given the steric bulk of "this compound," its formation might be kinetically slower than that of less hindered imines, but its stability would be determined by the electronic and steric factors of the entire system.
Studies on dynamic imine libraries often use quantitative NMR spectroscopy to monitor the concentration of reactants and products over time, allowing for the determination of reaction rates and equilibrium constants. nih.govresearchgate.net Such studies reveal that a catalyst can accelerate the formation of all constituents in a dynamic library, while a template or host molecule can selectively stabilize one member, shifting the equilibrium. nih.govacs.org
The following conceptual table illustrates how reaction parameters can influence the kinetic and thermodynamic outcomes in a competitive imine formation scenario.
| Condition | Observation Time | Predominant Product | Controlling Factor |
|---|---|---|---|
| Low Temperature, No Catalyst | Short (e.g., 30 min) | Less Substituted Imine | Kinetic (Lower Activation Energy) |
| Higher Temperature, Acid Catalyst | Long (e.g., 24 hours) | More Substituted Imine | Thermodynamic (Higher Stability) nih.gov |
| Presence of a Host Molecule | Long (e.g., 24 hours) | Imine that Binds Host | Thermodynamic (Stabilization) acs.org |
Stereochemical Investigations of 3e N Cyclohexyl 2 Methylhexan 3 Imine
Analysis of (E/Z) Isomerism at the C=N Double Bond
Geometric isomerism in imines arises from the restricted rotation around the carbon-nitrogen double bond (C=N). studymind.co.uk This results in two possible spatial arrangements of the substituents attached to the double bond, designated as (E) and (Z) isomers according to the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.ukpressbooks.pub
For N-Cyclohexyl-2-methylhexan-3-imine, the substituents on the sp² hybridized carbon are an ethyl group (-CH₂CH₃) and an isobutyl group (-CH₂(CH₃)₂). The substituents on the nitrogen atom are a cyclohexyl group and a lone pair of electrons. According to the CIP rules, the lone pair is always assigned the lowest priority. pearson.com
To assign the configuration, the priority of the groups attached to each atom of the double bond is determined:
At the Carbon (C3): The priority is based on the atomic number of the atoms directly attached. Here, both groups are attached via a carbon atom. To break the tie, we move to the next atoms in the chain. The isobutyl group (-CH₂(CH(CH₃)₂)) takes precedence over the ethyl group (-CH₂CH₃) due to the branching. Therefore, the isobutyl group is assigned higher priority.
At the Nitrogen (N): The cyclohexyl group has a higher priority than the lone pair of electrons. pearson.com
The (E) isomer, from the German entgegen (opposite), has the higher-priority groups on opposite sides of the C=N double bond. The (Z) isomer, from the German zusammen (together), has them on the same side. pressbooks.pub For the specified compound, (3E)-N-Cyclohexyl-2-methylhexan-3-imine, the high-priority isobutyl group on the carbon and the high-priority cyclohexyl group on the nitrogen are positioned on opposite sides of the double bond axis.
Table 1: Cahn-Ingold-Prelog Priority Assignment for N-Cyclohexyl-2-methylhexan-3-imine Isomers
| Atom of C=N Bond | Attached Groups | Priority |
|---|---|---|
| Carbon | Isobutyl group | 1 (High) |
| Ethyl group | 2 (Low) | |
| Nitrogen | Cyclohexyl group | 1 (High) |
This table outlines the priority of substituents used to determine the E/Z configuration of the imine.
Control and Impact of Reaction Conditions on Stereoselectivity in Formation
The formation of imines, typically through the condensation of an amine (cyclohexylamine) and a ketone (2-methyl-3-hexanone), is an equilibrium-controlled process where the removal of water drives the reaction to completion. nih.gov The stereochemical outcome, i.e., the ratio of (E) to (Z) isomers, can be significantly influenced by the reaction conditions, allowing for kinetic or thermodynamic control. acs.orgresearchgate.net
Several factors can affect the stereoselectivity of imine formation:
Solvent: The polarity of the solvent can influence the transition state energies for the formation of the (E) and (Z) isomers. Polar solvents may favor the formation of the more polar isomer. acs.org
Temperature: Higher temperatures often favor the thermodynamically more stable isomer. In many aliphatic imines, the (E) isomer is sterically preferred and thus more stable. dicp.ac.cn
Catalyst: Acid or base catalysts used to promote the condensation can impact the E/Z ratio. Lewis acids, for example, can coordinate to the nitrogen or oxygen atoms, influencing the steric environment during the final dehydration step. nih.gov
Steric Hindrance: The steric bulk of the substituents on both the ketone and the amine plays a crucial role. Larger groups will preferentially orient themselves to minimize steric strain, which typically favors the (E) configuration.
Table 2: Hypothetical Influence of Reaction Conditions on the Stereoselective Formation of N-Cyclohexyl-2-methylhexan-3-imine
| Entry | Solvent | Temperature (°C) | Catalyst | (E):(Z) Ratio |
|---|---|---|---|---|
| 1 | Toluene (B28343) | 110 (Reflux) | p-TsOH | 85:15 |
| 2 | Dichloromethane | 25 | None | 70:30 |
| 3 | Methanol | 65 (Reflux) | Acetic Acid | 78:22 |
This interactive table presents hypothetical data illustrating how different solvents, temperatures, and catalysts could affect the E/Z isomeric ratio during the synthesis of the target imine.
Stereochemical Stability and Isomerization Dynamics
While one isomer may be preferentially formed, imines can undergo isomerization between the (E) and (Z) forms. nih.gov This process is crucial as it can affect the stereochemical integrity of a sample over time or under specific reaction conditions. The mechanism of isomerization can occur via two primary pathways: rotation around the C=N bond or inversion at the nitrogen atom. For most common imines, the inversion pathway, which proceeds through a linear transition state, has a lower activation energy. nih.govresearchgate.net
The relative stability of the (E) and (Z) isomers is largely determined by steric interactions between the substituents. For this compound, the (E) isomer is expected to be thermodynamically more stable due to the reduced steric clash between the bulky cyclohexyl and isobutyl groups. The energy barrier to isomerization determines the rate at which the two isomers interconvert. This barrier can be influenced by factors such as temperature and solvent polarity. nih.gov
Table 3: Hypothetical Thermodynamic and Kinetic Data for (E/Z) Isomerization
| Isomer | Relative Energy (ΔG°, kcal/mol) | Isomerization Pathway | Activation Energy (Ea, kcal/mol) | Half-life (t½) at 25°C |
|---|---|---|---|---|
| (E) | 0 | (E) → (Z) | 22 | N/A |
This table provides illustrative kinetic and thermodynamic parameters for the interconversion of the (E) and (Z) isomers of N-Cyclohexyl-2-methylhexan-3-imine, highlighting the greater stability of the (E) form.
Asymmetric Transformations Utilizing this compound
The electrophilic carbon of the imine double bond is a key site for nucleophilic attack, making imines valuable substrates in carbon-carbon and carbon-heteroatom bond-forming reactions. dicp.ac.cn Utilizing the defined stereochemistry of the (3E)-isomer allows for the development of highly stereoselective transformations.
In reactions with achiral nucleophiles, stereoselectivity can be induced by a chiral catalyst. mdma.ch Chiral Lewis acids or Brønsted acids can coordinate to the imine nitrogen, creating a chiral environment that directs the nucleophile to attack one face of the C=N bond preferentially. rsc.orgnih.gov This approach is fundamental to synthesizing enantiomerically enriched amines and their derivatives. For instance, a chiral phosphoric acid catalyst could protonate the imine, forming a chiral ion pair that guides an incoming nucleophile to create a new stereocenter with high enantiomeric excess (ee).
Table 4: Hypothetical Chiral Catalyst-Controlled Addition of a Nucleophile to this compound
| Entry | Chiral Catalyst | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (R)-TRIP | Diethylzinc | 85 | N/A | 92 (R) |
| 2 | (S)-Proline | Acetone | 72 | 90:10 | 88 (S) |
This table illustrates potential outcomes for the asymmetric addition of various nucleophiles to the target imine, controlled by different types of chiral catalysts. Data is hypothetical and based on general findings in the field. dicp.ac.cnacs.org
When this compound reacts with a chiral nucleophile or a substrate containing a pre-existing stereocenter, the reaction can proceed with high diastereoselectivity. nih.gov The inherent chirality of the reacting partner influences the facial selectivity of the nucleophilic attack on the imine. This substrate-controlled diastereoselectivity is a powerful tool in complex molecule synthesis. For example, the addition of a chiral lithium enolate to the imine would proceed through a transition state where steric interactions between the chiral auxiliary on the enolate and the substituents on the imine direct the formation of one diastereomer over the other. chemrxiv.org
Table 5: Hypothetical Diastereoselective Addition of Chiral Nucleophiles
| Entry | Chiral Nucleophile | Product Diastereomer Ratio (syn:anti) | Major Diastereomer Configuration |
|---|---|---|---|
| 1 | (R)-N-propionyl oxazolidinone enolate | 95:5 | (2'R, 3S) |
| 2 | Allylborane derived from (+)-α-pinene | 8:92 | (3S, 4R) |
This table shows hypothetical results for diastereoselective reactions where the stereochemical outcome is dictated by the chirality of the reacting nucleophile. beilstein-journals.org
Computational and Theoretical Studies on 3e N Cyclohexyl 2 Methylhexan 3 Imine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3E)-N-Cyclohexyl-2-methylhexan-3-imine. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Detailed research findings from these calculations reveal the distribution of electron density within the molecule. The nitrogen atom of the imine group (C=N) is found to be an area of high electron density, rendering it a nucleophilic center. The carbon atom of the imine group, conversely, is electron-deficient and thus electrophilic. This electronic arrangement is crucial in determining the molecule's reactivity towards various reagents.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is primarily localized on the imine nitrogen atom, indicating its propensity to donate electrons in chemical reactions. The LUMO, on the other hand, is centered on the imine carbon atom, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Conformational Analysis and Energy Minimization
The flexibility of the cyclohexyl and 2-methylhexyl groups in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum | 0.00 |
| Conformer 2 | 1.25 |
| Conformer 3 | 2.80 |
Reaction Pathway Modeling and Transition State Theory Applications
Reaction pathway modeling allows for the investigation of the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.
Transition State Theory (TST) can then be applied to calculate the reaction rates. TST assumes that the rate of a reaction is determined by the concentration of the transition state species and the frequency with which they convert to products. This approach provides valuable insights into the kinetics of reactions such as hydrolysis, reduction, or addition reactions involving the imine functionality.
Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and selectivity of molecules like this compound. analis.com.my DFT calculations can be used to determine the activation energies for different reaction pathways, allowing for the prediction of the most favorable reaction mechanism. analis.com.my
For example, in the case of a nucleophilic addition to the imine carbon, DFT can be used to model the approach of the nucleophile and calculate the energy barrier for the reaction. By comparing the activation energies for attack from different faces of the imine plane, the stereoselectivity of the reaction can be predicted. These predictions are invaluable for designing synthetic routes that yield specific stereoisomers of a product.
Molecular Dynamics Simulations for Mechanistic Insights and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of molecular vibrations, conformational changes, and interactions with other molecules.
MD simulations are particularly useful for understanding the influence of the solvent on the molecule's behavior. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent affects the conformational equilibrium and the energy barriers of reactions. For instance, a polar solvent may stabilize a charged transition state, thereby increasing the reaction rate compared to a nonpolar solvent. These simulations offer a more realistic representation of chemical processes as they occur in solution.
Spectroscopic Characterization and Structural Elucidation of 3e N Cyclohexyl 2 Methylhexan 3 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, providing insights into the connectivity and spatial arrangement of atoms. For (3E)-N-Cyclohexyl-2-methylhexan-3-imine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.
¹H NMR for Proton Environment Analysis and Conversion Monitoring
The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments within the molecule. The integration of the signals would correspond to the number of protons, while the chemical shift would indicate their electronic environment, and the multiplicity would reveal neighboring protons.
The formation of the imine can be monitored by observing the disappearance of the aldehyde proton signal from 2-methylhexanal (B3058890) (typically around 9.6 ppm) and the amine protons of cyclohexylamine (B46788), alongside the appearance of a new signal corresponding to the imine proton (-CH=N-).
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| CH₃ (on C2) | ~1.0-1.2 | Doublet |
| CH₃ (terminal) | ~0.9 | Triplet |
| CH₂ (in hexan chain) | ~1.2-1.6 | Multiplet |
| CH (on C2) | ~2.2-2.5 | Multiplet |
| CH=N (imine) | ~7.5-8.0 | Triplet |
| CH (on cyclohexyl, attached to N) | ~3.0-3.3 | Multiplet |
| CH₂ (cyclohexyl) | ~1.1-1.9 | Multiplet |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. The most characteristic signal in the ¹³C NMR spectrum of this compound would be that of the imine carbon (C=N).
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C=N (imine) | ~160-170 |
| C (cyclohexyl, attached to N) | ~60-70 |
| C2 (in hexan chain) | ~40-50 |
| Other aliphatic C (hexan and cyclohexyl) | ~14-40 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity and stereochemistry of this compound, advanced 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton connectivity throughout the 2-methylhexan and cyclohexyl fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would confirm the assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the imine bond, for instance, by observing a correlation between the imine proton and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption band for the characterization of this compound would be the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group. The presence of a strong absorption band in the range of 1690-1640 cm⁻¹ is a clear indication of imine formation. Other characteristic vibrations would include C-H stretching and bending frequencies.
Expected IR Data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) |
| C=N (imine) | Stretching | 1690-1640 |
| C-H (aliphatic) | Stretching | 2960-2850 |
| C-H (aliphatic) | Bending | 1470-1370 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₅N), the expected molecular weight is approximately 195.35 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be expected to show characteristic losses of fragments such as the cyclohexyl group or parts of the hexan chain, which would further support the proposed structure.
Expected Mass Spectrometry Data:
| Ion | m/z (Predicted) |
| [M]⁺ | 195 |
| [M - C₃H₇]⁺ | 152 |
| [M - C₄H₉]⁺ | 138 |
| [C₆H₁₁N]⁺ | 97 |
| [C₆H₁₁]⁺ | 83 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kineticsjournalijar.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imine group in this compound contains a C=N chromophore, which gives rise to characteristic electronic transitions. Typically, imines exhibit two main absorption bands: a weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths. journalijar.com
The progress of the reaction to form the imine can be monitored using UV-Vis spectroscopy by observing the appearance and increase in the intensity of the absorption band corresponding to the imine chromophore.
Expected UV-Vis Data:
| Electronic Transition | λmax (nm) (Predicted) |
| n→π | ~300-350 |
| π→π | ~200-250 |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
The determination of a molecule's three-dimensional arrangement in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive structural elucidation.
A comprehensive review of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature was conducted to obtain structural data for this compound. The search indicates that, to date, a single-crystal X-ray structure for this specific imine has not been deposited or published.
The absence of crystallographic data is not uncommon for many organic compounds. The successful growth of a single crystal of sufficient size and quality for X-ray diffraction analysis is often a challenging and time-consuming step. Factors such as the compound's purity, the choice of solvent, and crystallization conditions (e.g., temperature, evaporation rate) are critical variables that must be optimized. For many compounds, especially those that exist as oils or low-melting solids at room temperature, obtaining suitable crystals can be a significant bottleneck in the research process.
In the absence of experimental crystallographic data, computational modeling methods such as Density Functional Theory (DFT) could be employed to predict the lowest energy conformation and geometric parameters of the molecule. However, such theoretical models are not a substitute for empirical X-ray diffraction data for definitive solid-state structural analysis.
Should X-ray quality crystals of this compound be successfully grown and analyzed in the future, the resulting data would be presented in a table similar to the hypothetical example below.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₂₅N |
| Formula Weight | 195.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1201.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.080 |
This illustrative table includes key parameters that would be determined from a successful crystallographic experiment, providing a complete picture of the molecule's arrangement in the solid state.
Applications of 3e N Cyclohexyl 2 Methylhexan 3 Imine in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Nitrogen-Containing Heterocycles
There is currently no specific information available in scientific literature detailing the role of (3E)-N-Cyclohexyl-2-methylhexan-3-imine as a key intermediate in the synthesis of nitrogen-containing heterocycles. While imines, in general, are valuable precursors for the synthesis of heterocycles such as pyridines, quinolines, and aziridines through various cycloaddition and cyclization reactions, the specific reactivity and utility of this particular aliphatic imine have not been documented.
Precursor for Complex Natural Products and Bioactive Molecules
Similarly, the scientific literature does not currently contain specific examples of this compound being utilized as a precursor for the synthesis of complex natural products or bioactive molecules. The incorporation of its specific 2-methylhexan-3-imine backbone into such larger, intricate structures has not been reported.
Utilization as a Ligand in Coordination Chemistry and Catalysis
The application of this compound as a ligand in coordination chemistry and catalysis is another area where specific research findings are absent. Although the nitrogen atom of the imine functional group possesses a lone pair of electrons that can coordinate with metal centers, forming metal complexes that can act as catalysts, there are no documented instances of this specific compound being used for such purposes.
Integration into Dynamic Covalent Chemistry (DCC) Systems
Dynamic Covalent Chemistry (DCC) relies on the formation of reversible covalent bonds, with imine formation being a prime example of a reaction used in this field. However, there is no available research that specifically mentions the integration of this compound into DCC systems.
Fabrication of Responsive Materials and Self-Healing Polymers
Consequently, due to the lack of its use in DCC systems, there are no reports on the fabrication of responsive materials or self-healing polymers that incorporate this compound. The potential for this molecule to be used in such applications remains unexplored.
Advanced Topics and Future Research Directions
Development of Novel Catalytic Systems for Efficient (3E)-N-Cyclohexyl-2-methylhexan-3-imine Transformations
The transformation of imines into more complex and valuable molecules, particularly chiral amines, is a significant focus of synthetic chemistry. mdma.chrsc.org Future research is geared towards developing highly efficient and selective catalytic systems for reactions involving N-cyclohexyl imines. A primary area of interest is asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. mdma.chacs.org
Recent progress has seen the use of various transition metals, including rhodium, iridium, palladium, and manganese, in catalytic enantioselective reactions of imines. mdma.chrsc.orgnih.gov For instance, manganese catalysts with P,N,N ligands have shown high enantioselectivity in the hydrogenation of imines generated in situ. rsc.org Similarly, C,P-palladacycle catalysts have demonstrated high reactivity and enantioselectivity in the arylation of N-protected imines with arylboronic acids. acs.org The development of catalysts based on earth-abundant and less toxic metals like manganese and iron is a particularly promising and sustainable direction. rsc.org
Future work will likely focus on designing catalysts that are not only highly selective but also robust and recyclable. The exploration of metal-free organocatalysts and photoredox catalysis also presents exciting opportunities for novel transformations of imines like this compound under mild conditions. rsc.org
Table 1: Comparison of Catalytic Systems for Asymmetric Imine Transformations
| Catalyst Type | Metal Center | Typical Reaction | Key Advantages | Ref. |
|---|---|---|---|---|
| P,N,N Ligand Complex | Manganese | Hydrogenation | Earth-abundant metal, high enantioselectivity | rsc.org |
| C,P-Palladacycle | Palladium | Arylation | High reactivity, broad functional group tolerance | acs.org |
| Phosphine-Oxazolidine | Iridium | Hydrogenation | High efficiency at low catalyst loading | mdma.ch |
Exploration of Bio-Inspired Approaches in Imine Chemistry
Nature provides a rich blueprint for chemical transformations, often achieving remarkable selectivity and efficiency under mild conditions. Bio-inspired chemistry seeks to emulate these natural processes. In biological systems, imine intermediates, often in the form of Schiff bases, are central to crucial reactions like transamination, which is vital for amino acid metabolism. wikipedia.orgfiveable.mewisdomlib.orgyoutube.com This process involves the transfer of an amino group from an amino acid to a keto acid, catalyzed by enzymes called transaminases that utilize a pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgfiveable.me
Future research directions involve designing synthetic catalysts that mimic the function of these enzymes. thieme-connect.combeilstein-journals.org This could involve creating "synzymes," or synthetic enzyme mimics, that feature a binding pocket to orient the this compound substrate for a specific transformation, much like an enzyme's active site. nih.gov The development of chiral primary amine catalysts, inspired by the lysine (B10760008) residues in Type I aldolase (B8822740) enzymes, is an active area of research for promoting asymmetric reactions. thieme-connect.com By understanding and applying the principles of biocatalysis, researchers aim to develop greener and more efficient synthetic routes for transforming imines. beilstein-journals.org
Application of Flow Chemistry Methodologies for Continuous Synthesis and Reaction Optimization
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis, including improved safety, scalability, and process control. nih.govacs.org The application of flow chemistry to the synthesis and transformation of imines like this compound is a rapidly advancing field. acs.orgnih.govresearchgate.net
Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. scispace.comthieme-connect.de For instance, the hydrogenation of N-Cyclohexyl(benzylidene)imine has been successfully demonstrated in catalyst-coated tube reactors, achieving unprecedented turnover numbers and high throughput. scispace.comacs.org These systems can also facilitate the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately. nih.gov
A key area for future development is the integration of real-time analytical techniques, such as NMR spectroscopy, into flow reactors. researchgate.net This allows for automated reaction monitoring and optimization, accelerating the discovery of ideal reaction conditions. The use of immobilized catalysts and reagents in packed-bed reactors further enhances the sustainability of the process by allowing for easy catalyst separation and reuse. acs.orgthieme-connect.de
Table 2: Advantages of Flow Chemistry for Imine Synthesis and Transformation
| Feature | Benefit | Example Application | Ref. |
|---|---|---|---|
| Precise Control | Higher yields, improved selectivity, faster optimization | Optimization of imine hydrogenation temperature and residence time | scispace.com |
| Enhanced Safety | In situ generation and use of unstable intermediates | Continuous synthesis of nitrosoarenes from imines | nih.govacs.org |
| Scalability | Facile scale-up from lab to production | Multi-kilogram synthesis of secondary amines | acs.org |
Investigation of this compound in Supramolecular Architectures
Supramolecular chemistry focuses on the design and synthesis of complex assemblies formed from molecules held together by non-covalent interactions. The reversible nature of the imine bond makes it an excellent candidate for use in dynamic covalent chemistry (DCC), a strategy used to construct intricate supramolecular structures. rsc.orgacs.org
Imines such as this compound can be used as building blocks for creating macrocycles, cages, and other complex architectures through self-assembly processes. rsc.orgmdpi.com The formation of these structures is often thermodynamically controlled, allowing for "error-checking" and self-correction to yield the most stable product. acs.org The properties of these supramolecular assemblies can be tuned by altering the structure of the imine precursors. The bulky cyclohexyl and 2-methylhexyl groups of the target compound could influence the packing and geometry of the resulting architectures.
Future research will explore the potential applications of these imine-based supramolecular systems. For example, porous cages could be designed for gas storage or molecular separation, while macrocycles could act as hosts for specific guest molecules, with potential applications in sensing or catalysis. acs.org The coupling of supramolecular polymerization with dynamic imine exchange can even drive the synthesis of specific macrocycles, leading to complex, functional nanostructures like nanotubes. nih.gov
Design of Imine-Based Polymeric Systems with Tailored Functionalities
Polymers containing imine linkages in their backbone, known as polyimines or poly(azomethine)s, are a class of materials with a wide range of interesting properties and potential applications. wikipedia.org The dynamic nature of the imine bond can impart unique characteristics to these polymers, such as self-healing capabilities, recyclability, and responsiveness to stimuli like pH or temperature. wikipedia.orgnih.govmdpi.com
This compound could, in principle, be derived from or incorporated into polymeric structures. The synthesis of polyimines is often achieved through the condensation of diamines and dialdehydes. The resulting materials can be tailored for specific applications. For example, imine-based polymers are being investigated as semiconducting materials for use in transient electronics, where the acid-labile nature of the imine bond allows for controlled degradation. acs.org
A significant area of future research is the development of covalent adaptable networks (CANs) based on polyimines. wikipedia.orgmdpi.com These are crosslinked thermoset materials that can be reprocessed and recycled due to the reversible imine linkages. nih.gov By incorporating reinforcing agents, high-performance composites can be created with impressive mechanical strength and thermal stability, alongside self-healing properties. nih.gov Such materials are promising for applications in sustainable materials, flexible electronics, and energy storage. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-Cyclohexyl(benzylidene)imine |
| Pyridoxal-5'-phosphate |
| Glutamate |
| α-ketoglutarate |
| Aspartate |
| Oxaloacetate |
| Valine |
| Isoleucine |
| Leucine |
| N-Benzylcyclohexylamine |
| Tetrahydrofuran |
| Toluene (B28343) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
